Azane;2,5-dimethyl-3-octylthiophene
Overview
Description
Azane;2,5-dimethyl-3-octylthiophene is a chemical compound with a unique structure that combines the properties of azanes and thiophenes. Azanes are acyclic, saturated hydronitrogens, consisting only of hydrogen and nitrogen atoms with single bonds. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. The combination of these two structures results in a compound with diverse applications in scientific research and industry .
Mechanism of Action
Target of Action
Azane, also known as ammonia, is a simple compound consisting only of hydrogen and nitrogen atoms . It is a pnictogen hydride and is acyclic, meaning all bonds are single bonds . On the other hand, 2,5-dimethyl-3-octylthiophene is a derivative of 3-Octylthiophene, a polymer used in electrochemiluminescence (ECL) devices
Mode of Action
For 2,5-dimethyl-3-octylthiophene, it is used in ecl devices, which are liquid type self-luminous devices . The ECL device works based on energetic electron transfer (redox) reactions of electrochemical species in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azane;2,5-dimethyl-3-octylthiophene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylthiophene is reacted with octyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: Azane;2,5-dimethyl-3-octylthiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions of the thiophene ring
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes
Scientific Research Applications
Azane;2,5-dimethyl-3-octylthiophene has diverse applications in scientific research, including:
Organic Electronics: Used as a material for organic field-effect transistors and organic light-emitting diodes due to its conductive properties.
Photovoltaics: Employed in the fabrication of organic solar cells.
Sensor Technologies: Utilized in the development of chemical and biological sensors
Comparison with Similar Compounds
2,5-dimethylthiophene: Lacks the octyl group, resulting in different physical and chemical properties.
3-octylthiophene: Lacks the dimethyl groups, affecting its reactivity and applications.
Poly(3-octylthiophene-2,5-diyl): A polymeric form with enhanced conductive properties for use in organic electronics.
Uniqueness: Azane;2,5-dimethyl-3-octylthiophene is unique due to its combination of azane and thiophene structures, providing a balance of stability and reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
azane;2,5-dimethyl-3-octylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24S.H3N/c1-4-5-6-7-8-9-10-14-11-12(2)15-13(14)3;/h11H,4-10H2,1-3H3;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIQSINDOTYIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)C)C.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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